molecular formula C19H17FN2O5 B2523198 methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351581-57-1

methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2523198
CAS No.: 1351581-57-1
M. Wt: 372.352
InChI Key: OIKTYZYRMDJYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Pictet-Spengler reaction, which forms the isoquinoline skeleton from a suitable precursor

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isoquinoline ring can be oxidized to form quinones.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The fluorine atom at the 7-position can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Derivatives with different substituents at the 7-position.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including anticancer and antimicrobial studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of certain cancers and infections.

  • Industry: It may find use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Isoquinoline derivatives: Other isoquinoline-based compounds with different substituents.

  • Fluorinated compounds: Compounds containing fluorine atoms in similar positions.

  • Carbamate derivatives: Other carbamate compounds with different aromatic groups.

Uniqueness: This compound is unique due to its specific combination of the benzo[d][1,3]dioxol-5-ylcarbamoyl group and the fluorine atom at the 7-position, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKTYZYRMDJYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.